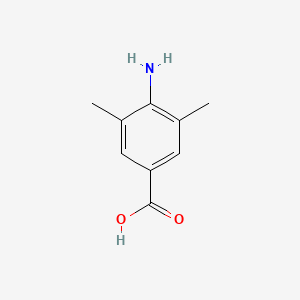

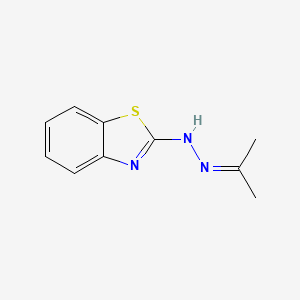

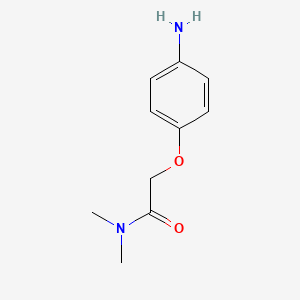

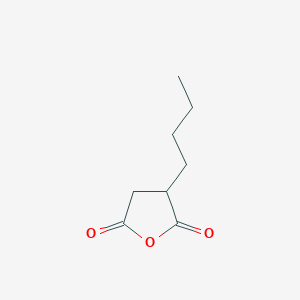

![molecular formula C19H17NO B1267628 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine CAS No. 6342-10-5](/img/structure/B1267628.png)

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Descripción general

Descripción

"2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine" is a chemical compound that has been studied for its synthesis methods, molecular structure, and various properties. Researchers have explored eco-friendly synthesis approaches, chemoselective reactions, and the impact of different catalysts and conditions on the formation and characteristics of this compound and its derivatives.

Synthesis Analysis

Synthesis of "2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine" derivatives can be achieved through eco-friendly methods, such as Mannich type condensation-cyclization reactions in water at ambient temperature, demonstrating significant antimicrobial effects in some cases (Mathew et al., 2010). Additionally, chemoselective reactions aided by low-valent titanium reagents have been used for efficient synthesis, highlighting the method's advantages like short reaction times and high chemoselectivity (Shi et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed, including X-ray diffraction studies revealing specific configurations and conformations that are crucial for understanding their chemical behavior and properties. For example, the oxazine ring often adopts a half-chair conformation, which is essential for the compound's reactivity and interactions (Osyanin et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showing a range of reactivities and forming different derivatives under specific conditions. For instance, the presence of tetramethylammonium hydroxide (TMAH) as a catalyst can facilitate solvent-free reactions, leading to high yields of oxazine derivatives (Montazeri & Nezhad, 2016). Such reactions are crucial for developing new materials and understanding the compound's versatile chemistry.

Physical Properties Analysis

The physical properties of "2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine" derivatives, such as melting points, solubility, and crystalline structure, have been studied to facilitate the use of these compounds in various applications. The crystal structure, including the conformation of the oxazine ring and the orientation of attached groups, influences the physical properties and potential applications of these materials (Yang et al., 2007).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives have demonstrated significant in vitro antimicrobial effects against a range of pathogenic fungi, Gram-negative, and Gram-positive bacteria. This was observed in a study where these compounds were synthesized through eco-friendly Mannich type condensation-cyclization reactions (Mathew et al., 2010). Additionally, another study confirmed the antimicrobial and cytotoxicity potential of 1,3-disubstituted-1H-naphtho[1,2-e][1,3]oxazines, showing significant antibacterial activity and moderate antifungal activity against various microorganisms (Verma et al., 2012).

Synthesis Techniques

Efficient synthesis methods for naphtho[1,2-e][1,3]oxazine derivatives have been developed. For example, a chemoselective reaction aided by low-valent titanium reagents offers advantages like short reaction time and high chemoselectivity (Shi et al., 2010). Similarly, a study detailed the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one derivatives under solvent-free conditions using tetramethylammonium hydroxide as a catalyst (Montazeri & Nezhad, 2016).

Anti-Inflammatory Potential

The anti-inflammatory properties of naphtho[1,2-e][1,3]oxazine derivatives have been evaluated, revealing compounds with significant activity. For instance, specific derivatives demonstrated high anti-inflammatory activity compared to standard drugs in heat-induced haemolysis tests and molecular docking simulation studies (Chanu et al., 2019).

Application in Material Science

These compounds have applications in material science as well. The synthesis of ionic liquid crystal materials of 3,4-dihydro-3-pyridyl-2Hnaphtho[2,1-e][1,3]oxazine derivatives was reported, where the oxazine skeleton was constructed via a Mannich type reaction (Laxminarayana et al., 2010).

HIV-1 Reverse Transcriptase Inhibitors

Naphtho[1,2-e][1,3]oxazine derivatives have shown potential as HIV-1 reverse transcriptase inhibitors. A series of novel 2-thiazolyl substituted derivatives displayed potent inhibition of HIV-1 RT enzyme activity, with some showing better therapeutic indices than known HIV-1 RT inhibitors (Gawali et al., 2018).

Propiedades

IUPAC Name |

2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-18-17-9-5-4-8-16(17)10-11-19(18)21-14-20/h1-11H,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFAABULEGCMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=CC=CC=C23)OCN1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287032 | |

| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

CAS RN |

6342-10-5 | |

| Record name | NSC48871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC48690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

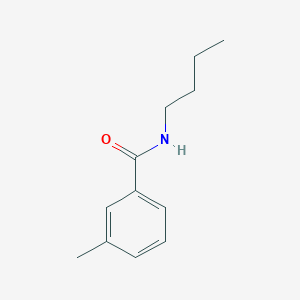

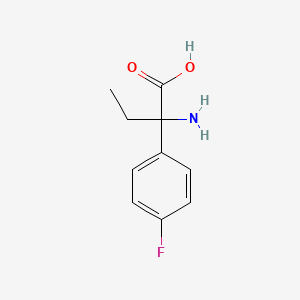

![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)